An In-depth Technical Guide to the Chemical Properties of Ethylenediaminetetra(methylenephosphonic acid) (EDTMP)
An In-depth Technical Guide to the Chemical Properties of Ethylenediaminetetra(methylenephosphonic acid) (EDTMP)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Ethylenediaminetetra(methylenephosphonic acid), or EDTMP, stands as a prominent member of the phosphonate family, distinguished by its exceptional chelating capabilities and its multifaceted applications across various scientific and industrial domains. As a structural analogue of the well-known ethylenediaminetetraacetic acid (EDTA), EDTMP offers a unique set of properties stemming from the replacement of carboxylic acid groups with phosphonic acid moieties. This guide, intended for the discerning scientific professional, delves into the core chemical properties of EDTMP, providing a comprehensive understanding of its synthesis, physicochemical characteristics, coordination chemistry, and its functional mechanisms in key applications. Our focus remains on delivering not just data, but a causal understanding of its behavior, empowering researchers to leverage its full potential in their respective fields.
Molecular Identity and Physicochemical Characteristics
EDTMP is a nitrogenous organic polyphosphonic acid with the chemical formula C₆H₂₀N₂O₁₂P₄ and a molecular weight of 436.12 g/mol .[1] It is systematically named {Ethane-1,2-diylbis[nitrilobis(methylene)]}tetrakis(phosphonic acid).[2]
Table 1: Physicochemical Properties of EDTMP
| Property | Value | References |
| CAS Number | 1429-50-1 | [1] |
| Molecular Formula | C₆H₂₀N₂O₁₂P₄ | [1] |
| Molecular Weight | 436.12 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 215–217 °C | [1] |
| Solubility in Water | Sparingly soluble (< 5% at room temperature) | [1] |
| Solubility in Alkali | Readily soluble in ammonia and other alkaline solutions | [1] |
The poor aqueous solubility of the free acid form is a critical consideration in its handling and application. However, its sodium salt, EDTMPS, is readily soluble in water, which is the form often used in commercial applications.[2][3]
Figure 1: Molecular Structure of EDTMP.
Synthesis and Purification
The synthesis of EDTMP is most commonly achieved through a modified Mannich-type reaction. This one-step process involves the reaction of ethylenediamine, phosphorous acid, and formaldehyde in the presence of a strong acid, typically hydrochloric acid.
Detailed Synthesis Protocol
The following protocol is a representative example of the synthesis of EDTMP:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 0.1 mol of ethylenediamine and 0.4 mol of phosphorous acid with a mixture of 100 mL of water and 50 mL of 37% hydrochloric acid.
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Initial Reflux: Stir the mixture to dissolve the reactants and then heat to reflux for 2 hours.
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Formaldehyde Addition: After the initial reflux period, add 0.4 mol of 37% formaldehyde dropwise to the reaction mixture.
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Final Reflux: Continue to reflux the resulting mixture for an additional 4 hours.
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Cooling and Precipitation: After the final reflux, cool the solution to room temperature. The EDTMP product will precipitate out of the solution as a white solid.
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Isolation: Collect the precipitated EDTMP by filtration and wash with cold water.
Purification of EDTMP
For applications requiring high purity, such as in pharmaceuticals, further purification of the crude EDTMP product is necessary. A common method involves recrystallization:
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Dissolution: Dissolve the crude EDTMP in an aqueous ammonium hydroxide solution.
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Acidification: Pour the resulting ammonium salt solution into a refluxing solution of hydrochloric acid with vigorous stirring.
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Precipitation: EDTMP will precipitate from the acidic solution. The temperature and cooling rate can be controlled to optimize crystal size and purity.
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Isolation and Washing: Filter the purified EDTMP precipitate, wash thoroughly with deionized water to remove any remaining impurities and acid, and then dry.
Acid-Base Properties and Aqueous Speciation
EDTMP is an octaprotic acid, with two amine nitrogens and four phosphonic acid groups that can be protonated or deprotonated depending on the pH of the solution. The acid dissociation constants (pKa values) are crucial for understanding its chelation behavior and its effectiveness as a scale inhibitor under different pH conditions.
Table 2: Acid Dissociation Constants (pKa) of EDTMP
| pKa | Value | Assignment |
| pKₐ₁ | < 2 | Phosphonate group |
| pKₐ₂ | < 2 | Phosphonate group |
| pKₐ₃ | 3.07 | Phosphonate group |
| pKₐ₄ | 5.17 | Phosphonate group |
| pKₐ₅ | 6.52 | Phosphonate group |
| pKₐ₆ | 7.97 | Phosphonate group |
| pKₐ₇ | 9.65 | Amine nitrogen |
| pKₐ₈ | 10.94 | Amine nitrogen |
Note: These values are indicative and can vary slightly with ionic strength and temperature.
The speciation of EDTMP in aqueous solution is highly pH-dependent. At very low pH, all eight acidic protons are present. As the pH increases, the phosphonic acid groups deprotonate first, followed by the amine groups. This progressive deprotonation is fundamental to its ability to coordinate with a wide range of metal ions.
Figure 2: Speciation of EDTMP with Increasing pH.
Coordination Chemistry and Chelation
The primary chemical attribute of EDTMP is its exceptional ability to form stable complexes with a wide variety of metal ions. This is a direct consequence of its polydentate nature, possessing two nitrogen atoms and eight oxygen atoms from the phosphonate groups that can act as donor atoms.
Stability of Metal-EDTMP Complexes
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. EDTMP is known to form highly stable complexes with numerous divalent and trivalent metal ions, often surpassing the stability of complexes formed with EDTA and DTPA, particularly with certain metal ions like copper.[1][4]
Table 3: Stability Constants (log K) of Metal-EDTMP Complexes
| Metal Ion | log K |
| Mg²⁺ | 8.71 |
| Ca²⁺ | 8.71 |
| Ba²⁺ | - |
| Mn²⁺ | - |
| Cu²⁺ | 19.36 |
| Zn²⁺ | - |
| Sm³⁺ | 20.71 |
| Y³⁺ | 19.19 |
Note: The stability constants can vary depending on the experimental conditions such as temperature and ionic strength.
The strong chelation is a result of the "chelate effect," where the multidentate ligand forms multiple bonds with the metal ion, leading to a thermodynamically more favorable complex compared to the binding of multiple monodentate ligands.
Figure 3: Chelation of a Metal Ion by EDTMP.
Mechanism of Action in Key Applications
The potent chelating ability of EDTMP underpins its utility in a range of applications, most notably in industrial water treatment as a scale and corrosion inhibitor, and in medicine as a component of radiopharmaceuticals.
Scale Inhibition
Mineral scale formation, such as calcium carbonate (CaCO₃) and barium sulfate (BaSO₄), is a significant issue in industrial water systems. EDTMP is a highly effective scale inhibitor that functions through multiple mechanisms:
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Threshold Inhibition: At substoichiometric concentrations, EDTMP can delay or prevent the precipitation of mineral salts. It adsorbs onto the active growth sites of the nascent crystals, distorting the crystal lattice and preventing further growth.
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Crystal Modification: By adsorbing onto the crystal surfaces, EDTMP alters the morphology of the growing crystals. This leads to the formation of smaller, less regular, and less adherent crystals that are more easily dispersed in the water and less likely to form hard scale on surfaces.
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Dispersion: EDTMP can also adsorb onto the surface of existing scale particles, imparting a negative charge that leads to electrostatic repulsion between the particles, thus preventing their agglomeration and settling.
For calcium carbonate, EDTMP interferes with both the nucleation and crystal growth phases. In the case of barium sulfate, the primary mechanism is the retardation of crystal growth through adsorption onto active crystal sites.
Corrosion Inhibition
EDTMP provides corrosion protection for metals by forming a protective film on the metal surface. This film is a complex of the metal ions from the surface and the EDTMP molecules, which acts as a barrier to the corrosive elements in the water.
Radiopharmaceuticals
In the field of nuclear medicine, EDTMP serves as a chelating ligand for radioactive metal ions. For example, Samarium-153 EDTMP (¹⁵³Sm-EDTMP) is used for the palliation of bone pain from skeletal metastases. The EDTMP ligand efficiently chelates the radioactive samarium and, due to the phosphonate groups' affinity for the hydroxyapatite matrix of bone, targets the radiopharmaceutical to areas of high bone turnover, such as metastatic lesions.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of EDTMP.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of EDTMP in D₂O typically shows two main signals: a singlet for the ethylenediamine bridge protons (-CH₂-CH₂-) and a triplet for the methylene protons adjacent to the phosphorus atoms (-CH₂-P). The exact chemical shifts can be pH-dependent.
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³¹P NMR: The phosphorus-31 NMR spectrum provides a clear and sensitive method for characterizing EDTMP and its purity. A single sharp peak is expected for the four equivalent phosphorus atoms in the molecule. The chemical shift is typically in the range of 15-25 ppm relative to 85% H₃PO₄.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of EDTMP exhibits characteristic absorption bands that confirm the presence of its functional groups. Key peaks include:
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O-H stretch: A broad band in the region of 3000-2500 cm⁻¹ associated with the hydrogen-bonded P-OH groups.
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C-H stretch: Peaks in the 2900-3000 cm⁻¹ region corresponding to the methylene groups.
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P=O stretch: A strong absorption band around 1200-1100 cm⁻¹.
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P-O-H and P-O-C stretches: A complex series of bands in the 1100-900 cm⁻¹ region.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the purity of EDTMP. A reversed-phase HPLC method is often employed.
Example HPLC Protocol:
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Column: A C18 reversed-phase column.
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Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be carefully controlled to ensure consistent ionization of the EDTMP molecule.
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Detection: As EDTMP lacks a strong chromophore, direct UV detection can be challenging. Alternative detection methods such as refractive index (RI) detection or derivatization to introduce a UV-active group can be used. More advanced techniques like liquid chromatography-mass spectrometry (LC-MS) provide both separation and mass identification for definitive purity analysis.
Figure 4: General Workflow for HPLC Purity Analysis of EDTMP.
Environmental Fate
The environmental fate of EDTMP is a subject of ongoing research. While it is a stable molecule, it is not completely recalcitrant. Photodegradation is a significant pathway for its breakdown in the aquatic environment. UV irradiation can lead to the cleavage of the C-N bonds, resulting in the formation of smaller phosphonate-containing molecules such as iminodi(methylenephosphonic acid) (IDMP), which can be further degraded.[5]
Conclusion
Ethylenediaminetetra(methylenephosphonic acid) is a powerful and versatile molecule with a rich chemical profile. Its strong chelating ability, derived from its unique structure, makes it an indispensable tool in various scientific and industrial applications. This guide has provided a detailed exploration of its synthesis, physicochemical properties, coordination chemistry, and mechanisms of action. A thorough understanding of these fundamental aspects is paramount for researchers seeking to harness the full potential of EDTMP in developing innovative solutions in drug development, materials science, and environmental management.
References
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Kuhn, R., et al. (2017). Identification of the Complete Photodegradation Pathway of Ethylenediaminetetra(methylenephosphonic acid) in Aqueous Solution. CLEAN – Soil, Air, Water, 45(5), 1500774. [Link]
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IRO Water Treatment. (n.d.). Ethylene Diamine Tetra Methylene Phosphonic Acid, EDTMP. Retrieved from [Link]
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Wikipedia. (2023). EDTMP. Retrieved from [Link]
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Watercarechem. (n.d.). EDTMP – Ethylene Diamine Tetra Methylene Phosphonic Acid (CAS 1429-50-1) Corrosion Inhibitors and Chelating Agents Chemical. Retrieved from [Link]
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Shandong Taihe Chemicals Co., Ltd. (n.d.). Ethylene Diamine Tetra (Methylene Phosphonic Acid) Sodium Salt (EDTMPS). Retrieved from [Link]
-
Tóth, É., et al. (2008). Stability Constants and Dissociation Rates of the EDTMP Complexes of Samarium(III) and Yttrium(III). European Journal of Inorganic Chemistry, 2008(30), 4719-4727. [Link]
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